molecular formula C17H20FN3O3S B4492298 2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE

2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE

Cat. No.: B4492298
M. Wt: 365.4 g/mol
InChI Key: QFHHVFREGBOABC-UHFFFAOYSA-N
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Description

2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-2-yl)methyl]butanamide is a complex organic compound that features both fluorine and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-2-yl)methyl]butanamide typically involves a multi-step process. One common method involves the nucleophilic substitution reaction where the fluorophenyl group is introduced to the methanesulfonamide. This is followed by the amidation reaction to attach the pyridin-2-ylmethyl group to the butanamide backbone .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-2-yl)methyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the phenyl ring .

Mechanism of Action

The mechanism by which 2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-2-yl)methyl]butanamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s affinity for certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2-Fluorophenyl)methanesulfonamido]-N-[(pyridin-2-yl)methyl]butanamide is unique due to its combination of fluorine, sulfonamide, and pyridin-2-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-3-15(17(22)20-12-13-8-6-7-11-19-13)21(25(2,23)24)16-10-5-4-9-14(16)18/h4-11,15H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHVFREGBOABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)N(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
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2-[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE

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